
4,4'-Bipyridinium, 1,1'-bis(2-methoxy-2-oxoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bipyridinium, 1,1’-bis(2-methoxy-2-oxoethyl)- is a compound that belongs to the bipyridinium family, which is known for its electrochemical properties
Preparation Methods
The synthesis of 4,4’-Bipyridinium, 1,1’-bis(2-methoxy-2-oxoethyl)- can be achieved through the Zincke reaction. This involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction conditions typically include the use of solvents like acetonitrile and catalysts to facilitate the process. Industrial production methods may involve scaling up this reaction and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,4’-Bipyridinium, 1,1’-bis(2-methoxy-2-oxoethyl)- undergoes various types of chemical reactions, including:
Common reagents used in these reactions include reducing agents like sodium borohydride and catalysts that facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4,4’-Bipyridinium, 1,1’-bis(2-methoxy-2-oxoethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis(2-methoxy-2-oxoethyl)- involves its ability to undergo reversible redox reactions. These reactions are facilitated by the bipyridinium core, which can accept and donate electrons. The molecular targets and pathways involved include electron transfer chains in both chemical and biological systems .
Comparison with Similar Compounds
Similar compounds to 4,4’-Bipyridinium, 1,1’-bis(2-methoxy-2-oxoethyl)- include:
4,4’-Bipyridinium dichloride: Known for its electrochemical properties and used in similar applications.
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dibromide: Another bipyridinium derivative with unique electronic properties.
The uniqueness of 4,4’-Bipyridinium, 1,1’-bis(2-methoxy-2-oxoethyl)- lies in its specific substituents, which provide distinct redox characteristics and make it suitable for specialized applications in materials science and molecular electronics .
Properties
CAS No. |
682738-62-1 |
|---|---|
Molecular Formula |
C16H18N2O4+2 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
methyl 2-[4-[1-(2-methoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate |
InChI |
InChI=1S/C16H18N2O4/c1-21-15(19)11-17-7-3-13(4-8-17)14-5-9-18(10-6-14)12-16(20)22-2/h3-10H,11-12H2,1-2H3/q+2 |
InChI Key |
XDKWJCQDXLDENV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


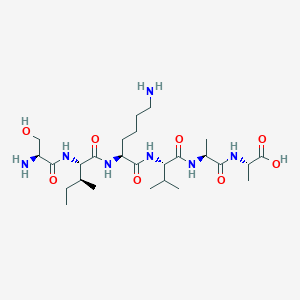
![4-chloro-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12518834.png)

![4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide](/img/structure/B12518845.png)
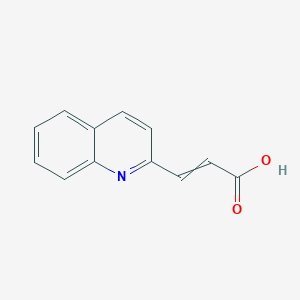
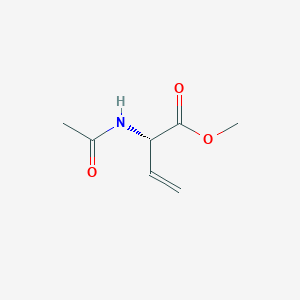
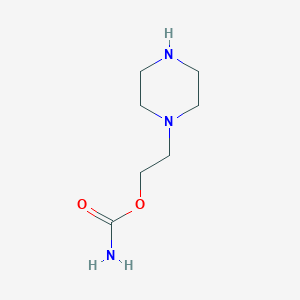
![1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane](/img/structure/B12518872.png)
![7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide](/img/structure/B12518877.png)
![4-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518884.png)
![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B12518891.png)
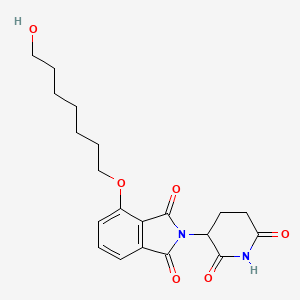
![7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12518907.png)
![tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12518908.png)
